molecular formula C16H14Br4O6S B1266683 2,2'-(Sulphonylbis((2,6-dibromo-4,1-phenylene)oxy))bisethanol CAS No. 53714-39-9

2,2'-(Sulphonylbis((2,6-dibromo-4,1-phenylene)oxy))bisethanol

Cat. No. B1266683
CAS RN: 53714-39-9
M. Wt: 654 g/mol
InChI Key: OFBQIWFJRDGFEK-UHFFFAOYSA-N
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Description

The study and synthesis of complex chemical compounds, such as "2,2'-(Sulphonylbis((2,6-dibromo-4,1-phenylene)oxy))bisethanol," play a crucial role in the development of new materials with specific physical and chemical properties. These compounds are of interest in various fields, including materials science and organic chemistry, due to their unique structures and potential applications.

Synthesis Analysis

The synthesis of complex molecules often involves multi-step reactions, starting from simpler organic or inorganic precursors. For example, the oxidative polymerization process can be used to create high molecular weight polymers from simpler disulfide compounds, as demonstrated in the synthesis of soluble poly(thio-2,6-dimethyl-1,4-phenylene) (Jikei et al., 1992)(Jikei et al., 1992). This method could potentially be adapted for the synthesis of compounds with specific sulphonyl and bromo substitutions.

Scientific Research Applications

Metal-Organic System Construction

One application of similar compounds involves constructing metal-organic systems. For example, Dai et al. (2009) utilized flexible dicarboxylate ligands related to the compound for assembling metal-organic complexes with copper ions, resulting in structures like discrete molecular chairs and two-dimensional layer structures (Dai et al., 2009).

Sulphonated Polyether Preparation

Bailly et al. (1987) discussed the preparation of sulphonated poly(oxy-1,4-phenylene-oxy-1,4-phenylene-carbonyl-1,4-phenylene) (SPEEK) with varying sulphonate group compositions, exhibiting excellent thermal stability and indicating potential applications in high-performance materials (Bailly et al., 1987).

Ultrafiltration Membranes

Schauer et al. (1986) explored using sulfonated polymers, akin to the discussed compound, for creating ultrafiltration membranes. These membranes showed increased water flow rates with higher polymer hydrophilicity, indicating potential use in filtration technologies (Schauer et al., 1986).

Polymer Synthesis and Properties

Bai et al. (2020) synthesized a phthalonitrile oligomer containing thioether bonds, similar to the compound , and investigated its thermomechanical properties and thermal stability, suggesting applications in advanced material sciences (Bai et al., 2020).

Anticorrosive Properties in Epoxy Resins

Dagdag et al. (2019) studied epoxy resins similar to the compound, revealing their potential as anticorrosive agents for carbon steel in acidic mediums. This suggests applications in protective coatings and materials engineering (Dagdag et al., 2019).

Proton-Conducting Polymers

Kobayashi et al. (1998) demonstrated the conversion of polymers like PEEK into proton-conducting polymers through sulfonation, suggesting potential applications in fuel cell technology (Kobayashi et al., 1998).

Crystal Packing and Reactivity in Polymerization

Zakharina et al. (2010) examined compounds like 2,2'-(1,2-phenylene-bis(oxy)diethanol for their crystal packing and reactivity in polymerization processes, indicating potential applications in creating specific polymer structures (Zakharina et al., 2010).

Photoluminescent Polymer Synthesis

Kim et al. (2002) synthesized poly(p-divinylene phenylene) derivatives bearing units similar to the compound , demonstrating their potential as materials for light-emitting devices due to their photoluminescent properties (Kim et al., 2002).

Thermal Polymerization for Poly(arylene sulfides)

Tsuchida et al. (1993) explored the thermal polymerization of diaryl disulfides, leading to the formation of high molecular weight poly(arylene sulfides), suggesting applications in creating high-performance polymers with specific structural properties (Tsuchida et al., 1993).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

2-[2,6-dibromo-4-[3,5-dibromo-4-(2-hydroxyethoxy)phenyl]sulfonylphenoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Br4O6S/c17-11-5-9(6-12(18)15(11)25-3-1-21)27(23,24)10-7-13(19)16(14(20)8-10)26-4-2-22/h5-8,21-22H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFBQIWFJRDGFEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)OCCO)Br)S(=O)(=O)C2=CC(=C(C(=C2)Br)OCCO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Br4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60201970
Record name 2,2'-(Sulphonylbis((2,6-dibromo-4,1-phenylene)oxy))bisethanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

654.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-(Sulphonylbis((2,6-dibromo-4,1-phenylene)oxy))bisethanol

CAS RN

53714-39-9
Record name 2,2′-[Sulfonylbis[(2,6-dibromo-4,1-phenylene)oxy]]bis[ethanol]
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-(Sulphonylbis((2,6-dibromo-4,1-phenylene)oxy))bisethanol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-(Sulphonylbis((2,6-dibromo-4,1-phenylene)oxy))bisethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60201970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-[sulphonylbis[(2,6-dibromo-4,1-phenylene)oxy]]bisethanol
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